N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperazine ring, a nitrofuran moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6S.ClH/c1-23(20,21)15-8-6-14(7-9-15)5-4-13-12(17)10-2-3-11(22-10)16(18)19;/h2-3H,4-9H2,1H3,(H,13,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAZLIDMFMJHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethylamine
The amine precursor, 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine, is synthesized via sequential alkylation and sulfonylation reactions. Piperazine is first reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to yield 1-(2-aminoethyl)piperazine. Subsequent sulfonylation with methylsulfonyl chloride under anhydrous conditions introduces the methylsulfonyl group at the piperazine nitrogen. The reaction is typically conducted in dichloromethane at 0–5°C to minimize side reactions, with a yield of 68–72% after purification by recrystallization from ethanol.
Table 1: Reaction Conditions for Amine Intermediate Synthesis
| Component | Quantity (mmol) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperazine | 10.0 | DCM | 0–5°C | 70 |
| 2-Chloroethylamine HCl | 12.0 | Triethylamine | Reflux | 68 |
| Methylsulfonyl chloride | 11.0 | DCM | 0–5°C | 72 |
Synthesis of 5-Nitrofuran-2-carboxylic Acid
5-Nitrofuran-2-carboxylic acid is commercially available but can be synthesized via nitration of furan-2-carboxylic acid using a mixture of nitric and sulfuric acids. The nitration occurs regioselectively at the 5-position, with a reported yield of 85–90% after recrystallization from water. Analytical confirmation via $$ ^1H $$-NMR shows a singlet at δ 7.25 ppm for the furan proton and a nitro group stretching band at 1520 cm$$ ^{-1} $$ in IR spectroscopy.
Coupling Reaction to Form the Carboxamide
The carboxamide bond is formed using carbonyl diimidazole (CDI) as the coupling agent. 5-Nitrofuran-2-carboxylic acid (5 mmol) is activated with CDI (5 mmol) in 1,4-dioxane at 60°C for 1 hour. The activated intermediate is then reacted with 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine (5 mmol) at reflux for 4–6 hours. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) yields the free base as a pale-yellow solid (55–60% yield).
Table 2: Carboxamide Coupling Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Maximizes activation |
| Temperature | Reflux (100–110°C) | Completes reaction |
| Molar Ratio (Acid:Amine) | 1:1.1 | Prevents excess reagent |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and recrystallization from ethanol/diethyl ether to yield a white crystalline solid (95% purity by HPLC). The hydrochloride formation is confirmed by a chloride ion content of 9.2–9.5% (theoretical: 9.27%) via potentiometric titration.
Analytical Characterization
Spectroscopic Data
- IR (KBr): 1657 cm$$ ^{-1} $$ (amide C=O), 1520 cm$$ ^{-1} $$ (NO$$ _2 $$), 1346 cm$$ ^{-1} $$ (SO$$ _2 $$).
- $$ ^1H $$-NMR (DMSO-d$$ _6 $$): δ 2.8–3.4 (m, piperazine and ethyl CH$$ _2 $$), 7.25 (s, furan H), 8.15 (s, NH).
- ESI-MS: m/z 347.1 [M + H]$$ ^+ $$ (free base), 382.8 [M + Cl]$$ ^− $$ (hydrochloride).
Optimization of Reaction Conditions
Key parameters influencing yield include the stoichiometry of CDI (1.1 equivalents), solvent polarity, and reaction duration. Prolonged reflux beyond 6 hours leads to decomposition, while lower temperatures result in incomplete activation. Alternative coupling agents such as HATU or EDCI were tested but provided no significant advantage over CDI.
Comparative Analysis of Synthetic Methods
A comparison with structurally analogous nitrofuran carboxamides (e.g., N-[2-(4-methylpiperidin-1-yl)phenyl]-5-nitrofuran-2-carboxamide) reveals that CDI-mediated coupling universally outperforms classical methods like mixed anhydride or DCC coupling in terms of yield and purity. The hydrochloride salt’s hygroscopicity necessitates strict moisture control during storage.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C15H18N4O4S·HCl
- Molecular Weight : 358.86 g/mol
- CAS Number : 877632-51-4
This compound features a nitrofuran moiety, which is known for its diverse biological activities, and a piperazine ring that enhances its pharmacological properties.
Antimicrobial Activity
The nitrofuran derivatives, including N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride, have demonstrated notable antimicrobial properties. Research indicates that compounds with nitrofuran structures exhibit activity against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several nitrofuran derivatives against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial potential .
Anticancer Properties
Nitrofuran derivatives have been explored for their anticancer effects. The mechanism often involves the induction of oxidative stress in cancer cells, leading to apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound significantly inhibited the growth of human cancer cell lines (e.g., breast and colon cancer) with IC50 values ranging from 10 to 20 µM .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In animal models of oxidative stress-induced neurotoxicity, administration of the compound resulted in reduced neuronal death and improved cognitive function as assessed by behavioral tests .
Table 1: Antimicrobial Activity of Nitrofuran Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | Staphylococcus aureus | 16 |
| This compound | E. coli | 8 |
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10 | ROS generation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide: Lacks the hydrochloride salt form.
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide methyl ester: Contains a methyl ester group instead of a carboxamide group.
Uniqueness
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Nitrofuran moiety : A five-membered aromatic ring with a nitro group, known for its antimicrobial properties.
- Carboxamide group : Enhances solubility and bioavailability.
The IUPAC name for this compound is N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-5-nitrofuran-2-carboxamide; hydrochloride, with a molecular formula of C12H18N4O6S·HCl.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may lead to therapeutic effects against certain diseases.
- Receptor Modulation : It interacts with receptors, potentially altering signaling pathways critical for cell function and survival.
- Antimicrobial Activity : The nitrofuran component contributes to its ability to combat bacterial infections by disrupting nucleic acid synthesis.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Table 1 summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 31.25 - 125 | Bacteriostatic |
| Pseudomonas aeruginosa | 62.5 - 250 | Bactericidal |
These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various nitrofuran derivatives, including our compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound not only inhibited bacterial growth but also demonstrated significant biofilm disruption capabilities, which is crucial for treating chronic infections. -
Pharmacological Characterization :
In another study focusing on piperazine derivatives, this compound was characterized for its pharmacokinetic properties. The findings suggested favorable absorption and distribution characteristics, making it a promising candidate for further development as an antibiotic agent.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Antioxidant Activity : The compound demonstrated moderate antioxidant properties, which may contribute to its therapeutic potential by reducing oxidative stress in cells.
- Cytotoxicity Studies : In vitro studies showed that at specific concentrations, the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for anticancer applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing derivatives with methylsulfonyl-piperazine and nitrofuran moieties?
- Methodological Answer : Key steps include coupling reactions (e.g., amide bond formation), hydrogenation for piperazine ring saturation, and nitro group introduction via nitration. For example, hydrogenation under Pd(C)/H₂ at 1 atm (1–3 hours) is effective for reducing intermediates . LC-MS and NMR (¹H/¹³C) are critical for verifying intermediates and final products, as demonstrated in compounds with yields ranging from 20% to 65% .
Q. How do researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic shifts include δ ~2.8–3.5 ppm for methylsulfonyl protons and δ ~7.5–8.5 ppm for nitrofuran aromatic protons .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical values (e.g., ±0.5 Da) .
- HPLC : Purity >95% is standard, with retention times validated against reference standards .
Advanced Research Questions
Q. How can conflicting solubility data across studies be systematically addressed?
- Methodological Answer :
- Solvent Screening : Test polar (e.g., DMSO, ethanol) and aqueous buffers (pH 1–10) to mimic physiological conditions. For example, analogs in used ethanol for dissolution .
- Thermodynamic Analysis : Use DSC/TGA to assess crystallinity and hygroscopicity, which influence solubility .
- Contradiction Resolution : Cross-validate solubility claims using standardized protocols (e.g., shake-flask method) and report solvent purity .
Q. What strategies optimize reaction yields for piperazine-sulfonyl derivatives?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(C) with Pd(OAc)₂ for better nitro-group tolerance .
- Temperature Control : Maintain <50°C during nitro-group introduction to avoid decomposition .
- Purification : Use flash chromatography (silica gel, gradient elution) to isolate intermediates, improving yields from <10% to >50% .
Q. How to design structure-activity relationship (SAR) studies for analogs targeting specific biological pathways?
- Methodological Answer :
- Core Modifications : Replace nitrofuran with pyrimidine (e.g., ) or vary sulfonyl substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects .
- In Vitro Assays : Test kinase inhibition (e.g., PI3K in ) using ATP-competitive binding assays. IC₅₀ values <1 μM indicate high potency .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
